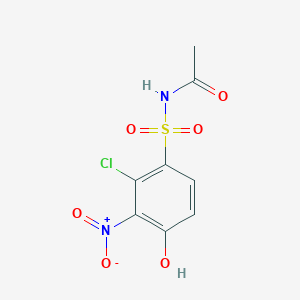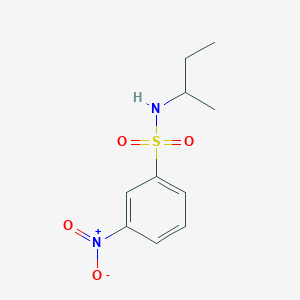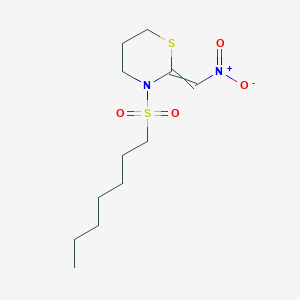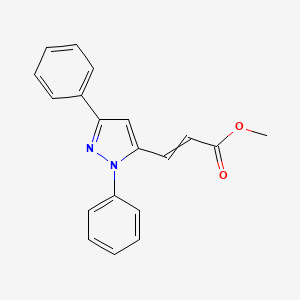![molecular formula C11H19BrO2 B14387233 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 89995-37-9](/img/structure/B14387233.png)
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spirocyclic dioxane ring system. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde to form the spirocyclic dioxane ring. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The spirocyclic structure provides stability and rigidity, making it an ideal scaffold for the development of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 2,2-Dimethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Propiedades
Número CAS |
89995-37-9 |
|---|---|
Fórmula molecular |
C11H19BrO2 |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)9(8-12)13-11(14-10)6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
Clave InChI |
DHOAOQOBHKFHBO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OC2(O1)CCCCC2)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


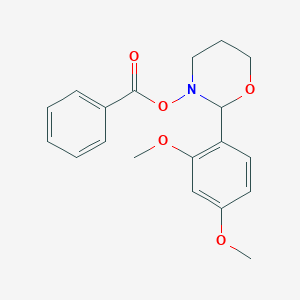
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
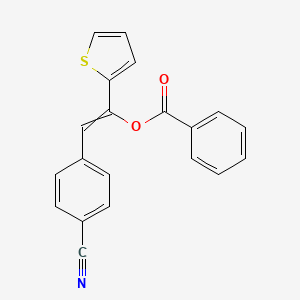
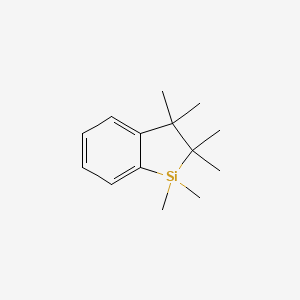
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)


![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
